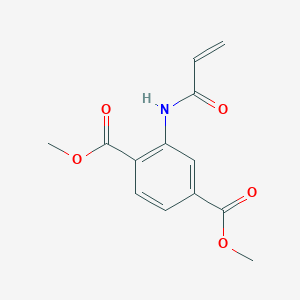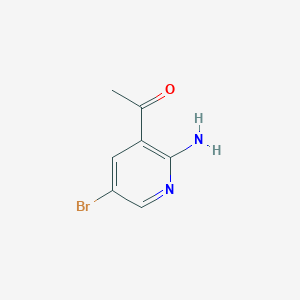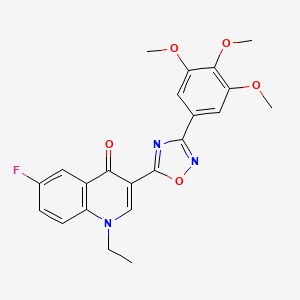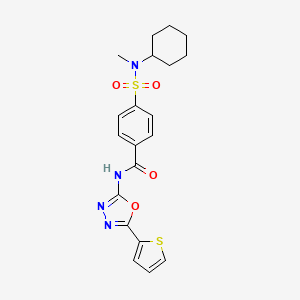![molecular formula C16H15NO4S B2731305 Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-83-9](/img/structure/B2731305.png)
Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H15NO4S . It is a derivative of Methyl 3-amino-2-thiophenecarboxylate, which reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .
Molecular Structure Analysis
The molecular structure of “Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate” is represented by the linear formula C16H15NO4S . The exact mass of the compound is unknown.Physical And Chemical Properties Analysis
“Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 439.3±30.0 °C at 760 mmHg, and a flash point of 219.5±24.6 °C . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 1.62, and its ACD/LogD (pH 5.5 and pH 7.4) is 1.78 .Scientific Research Applications
Synthetic Methodologies
The compound has been utilized in the synthesis of diverse heterocyclic structures, showcasing its versatility in organic synthesis. For example, it participates in reactions leading to the formation of [3,2-d]4(3H)thieno- pyrimidinones, illustrating its role in creating complex molecules through cyclization processes (Hajjem, Khoud, & Baccar, 2010). Similarly, its derivatives have been implicated in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, further underscoring its utility in constructing new heterocyclic systems with potential pharmacological applications (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Structural Characterization
Research involving "Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate" also delves into its structural characterization, contributing to the understanding of molecular interactions and stability. The crystal structure analysis of related compounds, such as fenpropathrin, reveals insights into molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for designing molecules with desired physical and chemical properties (Kang, Jeon, Lee, & Kim, 2014).
Catalytic Applications
Moreover, the compound finds applications in catalysis, particularly in the context of polymerization processes. For instance, chromium(III) amino-bis(phenolato) complexes, potentially derived from related structures, have been employed in the copolymerization of cyclohexene oxide and carbon dioxide, highlighting the role of such compounds in facilitating environmentally friendly polymer synthesis (Devaine-Pressing, Dawe, & Kozak, 2015).
Anticancer Research
Additionally, derivatives of "Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate" have been explored for their anticancer properties. Organotin(IV) complexes, for instance, have shown in vitro cytotoxicity against various human tumor cell lines, suggesting the potential of such compounds in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
properties
IUPAC Name |
methyl 3-[2-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-20-16(19)14-13(8-9-22-14)21-12-5-3-2-4-11(12)17-15(18)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNXMSGTDMZCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2731225.png)
![N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731226.png)
![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)





![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)
![2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731244.png)
